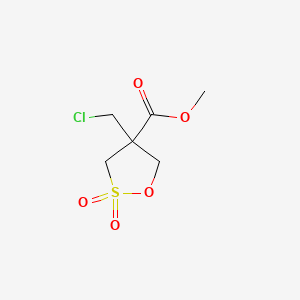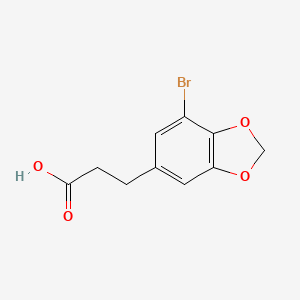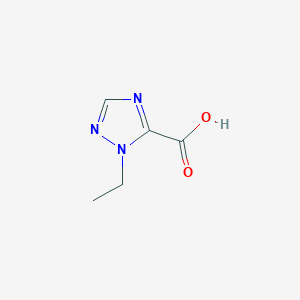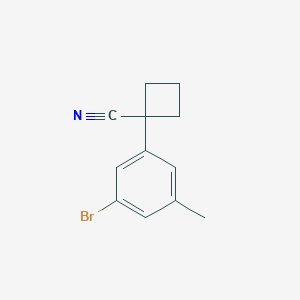
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic precursor followed by subsequent functional group transformations. One common method involves the nitration of 2-fluorophenylacetic acid using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then subjected to further reactions to introduce the oxopropanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and micro packed-bed reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.
Medicine:
Drug Development:
Industry:
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 5-Fluoro-2-nitrophenylacetonitrile
Comparison:
- 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which can influence its reactivity and applications.
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid lacks the oxo group, which can affect its chemical behavior and potential uses.
- 2-(4-Fluoro-3-nitrophenyl)acetic acid has a different substitution pattern on the phenyl ring, leading to variations in its reactivity and applications.
- 5-Fluoro-2-nitrophenylacetonitrile contains a nitrile group, which can significantly alter its chemical properties and potential applications .
Propriétés
Formule moléculaire |
C9H6FNO5 |
|---|---|
Poids moléculaire |
227.15 g/mol |
Nom IUPAC |
3-(5-fluoro-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-6-1-2-7(11(15)16)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
KLTDFQWNMZQHHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CC(=O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)


![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)

![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)




